molecular formula C12H10ClN3 B1491367 2-(6-Chloropyridazin-3-yl)isoindoline CAS No. 1250115-88-8

2-(6-Chloropyridazin-3-yl)isoindoline

Cat. No. B1491367
M. Wt: 231.68 g/mol
InChI Key: AYVONVKHCKMHJX-UHFFFAOYSA-N
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Description

“2-(6-Chloropyridazin-3-yl)isoindoline” is a highly versatile organic compound with a range of properties making it highly useful in various applications. It has a molecular weight of 273.68 .


Synthesis Analysis

A method for the synthesis of isoindoline derivatives was developed based on a domino reaction involving a donor-acceptor cyclopropane containing a bromomethyl group in the ortho position of the aromatic substituent and structurally varied primary amines .


Molecular Structure Analysis

The molecular formula of “2-(6-Chloropyridazin-3-yl)isoindoline” is C12H10ClN3. The InChI key is USJYLXOIXHYZKF-UHFFFAOYSA-N .


Physical And Chemical Properties Analysis

“2-(6-Chloropyridazin-3-yl)isoindoline” is a solid at room temperature .

Scientific Research Applications

1. Synthesis and Reactivity of N-isoindoline-1,3-diones

  • Summary of Application: N-isoindoline-1,3-diones are aromatic compounds characterized by an isoindoline nucleus and carbonyl groups at positions 1 and 3. They have potential use in diverse fields such as pharmaceutical synthesis, herbicides, colorants, dyes, polymer additives, organic synthesis, and photochromic materials .
  • Methods of Application: The synthesis process of N-isoindoline-1,3-diones heterocycles is complex, characterized by various methods, each offering unique advantages and challenges . One commonly employed approach involves the condensation reaction of an aromatic primary amine with a maleic anhydride derivative, leading to the formation of the N-isoindoline-1,3-dione scaffold .
  • Results or Outcomes: This review discusses the innovative methodologies and transformations that have enabled the efficient construction of these compounds with various substitution patterns .

2. Transition Metal Complexes of Pyridazine-Based Ligand

  • Summary of Application: A new class of pyridazine-based six Iron (II), Nickel (II) and Copper (II) metal complexes of (E) -2- (6-chloropyridazin-3-yl)-1- (1- (pyridin-2-yl)ethylidene)hydrazine ligand (L1) were synthesized .
  • Methods of Application: The ligands behave as a tridentate ligand through the nitrogen atom of pyridine-2-acetaldehyde, nitrogen atoms of azomethine group and pyridazine ring . The mass spectra demonstrated that the complexes have prepared in 1:1 and 1:2 molar ratio with ligand and suitable metals salts .
  • Results or Outcomes: The ligand and its six metal complexes were evaluated for their in vitro antibacterial activity against several strains, and in vitro antifungal activity against several strains . Cytotoxicity assays against human colon cancer MiaPaCa-2 and PanC-1 cell lines in vitro were completed for ligand (L1) .

3. Synthesis of Quinophthalone Derivative

  • Summary of Application: A new quinophthalone derivative, 4,5,6,7-tetrachloro-2-(2-(3-hydroxy-1-oxo-1H-cyclopenta[b]naphthalen-2-yl)quinolin-4-yl) isoindoline-1,3-dione, was synthesized .
  • Methods of Application: The synthesis involved a reaction between phthalic anhydride, naphtho[2,3-c]furan-1,3-dione, methyl benzoate, and benzoic acid. The mixture was stirred at 220 °C under a nitrogen atmosphere .
  • Results or Outcomes: The synthesis of this new quinophthalone derivative expands the range of potential applications for isoindoline-based compounds .

4. Antimicrobial and Anticancer Activities of Pyridazine-Based Ligand

  • Summary of Application: Pyridazine-based ligands, such as (E)-2-(6-chloropyridazin-3-yl)-1-(1-(pyridin-2-yl)ethylidene)hydrazine ligand (L1), have been evaluated for their in vitro antibacterial and antifungal activities .
  • Methods of Application: The ligand and its six metal complexes were evaluated for their in vitro antibacterial activity against several strains, and in vitro antifungal activity against several strains .
  • Results or Outcomes: The ligand showed promising results in cytotoxicity assays against human colon cancer MiaPaCa-2 and PanC-1 cell lines in vitro .

5. Synthesis of N-isoindoline-1,3-diones

  • Summary of Application: N-isoindoline-1,3-diones are aromatic compounds characterized by an isoindoline nucleus and carbonyl groups at positions 1 and 3. They have potential use in diverse fields such as pharmaceutical synthesis, herbicides, colorants, dyes, polymer additives, organic synthesis, and photochromic materials .
  • Methods of Application: The synthesis process of N-isoindoline-1,3-diones heterocycles is complex, characterized by various methods, each offering unique advantages and challenges . One commonly employed approach involves the condensation reaction of an aromatic primary amine with a maleic anhydride derivative, leading to the formation of the N-isoindoline-1,3-dione scaffold .
  • Results or Outcomes: This review discusses the innovative methodologies and transformations that have enabled the efficient construction of these compounds with various substitution patterns .

6. Biological Activities of Pyridazine-Based Ligand

  • Summary of Application: Pyridazine-based ligands, such as (E)-2-(6-chloropyridazin-3-yl)-1-(1-(pyridin-2-yl)ethylidene)hydrazine ligand (L1), have been evaluated for their in vitro antibacterial and antifungal activities .
  • Methods of Application: The ligand and its six metal complexes were evaluated for their in vitro antibacterial activity against several strains, and in vitro antifungal activity against several strains .
  • Results or Outcomes: The ligand showed promising results in cytotoxicity assays against human colon cancer MiaPaCa-2 and PanC-1 cell lines in vitro .

Safety And Hazards

The safety information for “2-(6-Chloropyridazin-3-yl)isoindoline” includes hazard statements H302-H315-H319-H332-H335 and precautionary statements P261-P280-P305+P351+P338 .

properties

IUPAC Name

2-(6-chloropyridazin-3-yl)-1,3-dihydroisoindole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10ClN3/c13-11-5-6-12(15-14-11)16-7-9-3-1-2-4-10(9)8-16/h1-6H,7-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AYVONVKHCKMHJX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=CC=CC=C2CN1C3=NN=C(C=C3)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10ClN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(6-Chloropyridazin-3-yl)isoindoline

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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